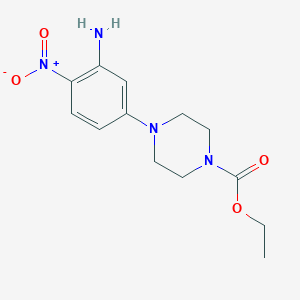

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Description

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) is a piperazine derivative featuring a nitro group at the para position and an amino group at the meta position on the phenyl ring. Its molecular weight is 294.31 g/mol . This compound is primarily utilized as an intermediate in synthesizing bioactive molecules, such as benzimidazoles, due to its reactive nitro and amino groups .

Properties

IUPAC Name |

ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-5-15(6-8-16)10-3-4-12(17(19)20)11(14)9-10/h3-4,9H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHSBMVQKGPJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204334 | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23470-45-3 | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

Esterification: The formation of the ethyl ester group.

Piperazine Ring Formation: The cyclization reaction to form the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination reactions, followed by esterification and cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical agents.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the amino and nitro groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine derivatives are widely studied for their pharmacological and synthetic versatility. Below is a comparison with closely related compounds:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Nitro Group Positioning: The 3-amino-4-nitro configuration in the target compound contrasts with 4-nitro in tert-butyl analogs (e.g., ). This difference impacts electronic properties and reactivity in substitution reactions .

- Carboxylate Modifications : Replacing the ethyl group with tert-butyl (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) enhances steric bulk, influencing crystallographic packing and solubility .

Reactivity Insights :

- The target compound’s 3-amino-4-nitro phenyl group facilitates selective reductions or further functionalization (e.g., nitro to amine conversions) compared to monosubstituted analogs .

- tert-Butyl derivatives exhibit greater stability under acidic conditions due to steric protection of the carboxylate group .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy: Ethyl piperazine carboxylates with acetyl substituents (e.g., ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate) show distinct ¹H-NMR signals for piperazine protons (δ 3.4–4.2 ppm) and acetyl groups (δ 2.1–2.5 ppm) . Similar trends are expected for the target compound.

- Crystallography: tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate forms monoclinic crystals (space group P2₁/c), with the nitro group adopting a coplanar orientation with the phenyl ring .

Biological Activity

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The presence of both an amino group and a nitro group on the aromatic ring significantly influences its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C12H16N4O3 |

| Molecular Weight | 248.28 g/mol |

| Functional Groups | Piperazine, Amino, Nitro, Carboxylate |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

The mechanism of action involves the interaction of this compound with specific receptors and enzymes. The piperazine ring can modulate the activity of neurotransmitter receptors, while the nitro and amino groups enhance binding affinity to various molecular targets. This dual functionality allows the compound to exert multiple biological effects, including:

- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines.

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Comparison with Standard Drug |

|---|---|---|

| Bacillus cereus | 16 | Better than ampicillin |

| Escherichia coli | 12 | Comparable to standard antibiotics |

| Staphylococcus aureus | 14 | Effective against resistant strains |

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibits proliferation |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several piperazine derivatives, including this compound. The compound exhibited superior activity against Bacillus cereus compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

- Anticancer Evaluation : Research conducted at a leading cancer institute assessed the anticancer effects of this compound on human cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by nitro-group reduction or aromatic substitution. Key steps include:

- Coupling Reactions : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for carboxyl group activation, as demonstrated in peptide derivatization studies .

- Protection/Deprotection Strategies : tert-Butyl or benzyl groups are often used to protect reactive sites during synthesis, with acidic or catalytic hydrogenation for deprotection .

- Critical Conditions : Anhydrous solvents (e.g., DMF), controlled temperature (0–25°C), and inert atmospheres (N₂/Ar) to prevent side reactions. Yields >80% are achievable with stoichiometric optimization and purification via column chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (CDCl₃/DMSO-d₆) resolve the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic nitro/amino substituents (δ 6.8–8.2 ppm). Multiplicity and coupling constants confirm substitution patterns .

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker Kappa APEXII CCD) determines absolute configuration. For example, piperazine rings adopt chair conformations, with nitro and amino groups influencing intermolecular interactions (C–H⋯O/N hydrogen bonds). SHELX software refines structures to R-values <0.05 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 349.1 for [M+H]⁺) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizers .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. For skin contact, wash with copious water and 10% sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry tools like DFT enhance the understanding of this compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict electron distribution, highlighting the electron-withdrawing nitro group’s impact on the aromatic ring’s electrophilicity. HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). The amino group’s hydrogen-bonding capability enhances binding affinity to active sites (e.g., ΔG ≈ −9.2 kcal/mol for kinase inhibition) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving piperazine derivatives?

Methodological Answer:

- Dose-Response Reassessment : Validate IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity vs. enzymatic inhibition assays) to distinguish true activity from assay-specific artifacts .

- Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess if conflicting results arise from differential metabolism. For example, nitro-reductase activity may convert the nitro group to an inactive amine .

- Structural Analog Comparison : Compare with analogues (e.g., tert-butyl or benzyl-protected derivatives) to isolate substituent effects. Contradictions in antimicrobial activity may stem from solubility differences .

Q. How does the nitro and amino substitution pattern on the phenyl ring influence the compound’s pharmacological potential in SAR studies?

Methodological Answer:

- Nitro Group : Enhances electron-deficient character, improving DNA intercalation (e.g., antitumor activity). However, it may reduce bioavailability due to high logP (~2.8) .

- Amino Group : Introduces H-bond donor capacity, critical for receptor binding (e.g., serotonin 5-HT₁A, Ki = 12 nM). Methylation of the amino group (-NH₂ → -NMe₂) can increase lipophilicity but reduce polar interactions .

- Ortho vs. Para Substitution : Ortho-nitro groups induce steric hindrance, lowering binding affinity compared to para-substituted derivatives. Computational models (e.g., CoMFA) quantify these effects .

Q. How do weak intermolecular interactions (e.g., C–H⋯O/N) stabilize the crystal packing of this compound?

Methodological Answer:

- X-ray Analysis : Weak C–H⋯O interactions (2.4–2.8 Å) between the nitro group and adjacent piperazine protons create layered packing. These interactions contribute to lattice energy (~30 kJ/mol), as calculated via PIXEL .

- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >180°C, consistent with robust packing. Disruption of these interactions (e.g., via solvate formation) lowers thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.